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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, also widely known by its trivial name 3-
formylguaiazulene, is a fascinating and vibrant blue crystalline solid. As a derivative of
guaiazulene, a naturally occurring sesquiterpene found in essential oils of plants like
chamomile and guaiac wood, this compound has garnered significant interest in the scientific
community. Its unigue electronic properties, inherent to the azulene core, and the presence of a
reactive aldehyde group make it a valuable building block in organic synthesis and a candidate
for various biological applications. This guide provides a comprehensive overview of its
chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization,
and a review of its known biological activities, offering a critical resource for researchers in
medicinal chemistry, natural product synthesis, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde is paramount for its effective handling, application, and
further derivatization.
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Property Value Source(s)
Molecular Formula C16H180 [1]
Molecular Weight 226.31 g/mol [1]
Appearance Blue Crystalline Solid [2]
Melting Point 83 °C [2]
CAS Number 3331-47-3 [1]

5-Isopropyl-3,8-
IUPAC Name dimethylazulene-1- [1]
carbaldehyde

3-Formylguaiazulene,
Synonyms Guaiazulene-3- [1]

carboxaldehyde

Synthesis of 5-Isopropyl-3,8-dimethylazulene-1-
carbaldehyde

The most prevalent and efficient method for the synthesis of 5-lsopropyl-3,8-
dimethylazulene-1-carbaldehyde is the Vilsmeier-Haack formylation of guaiazulene.[3] This
electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-
rich azulene ring system. The regioselectivity of the reaction is directed to the 1-position of the
azulene nucleus due to the electronic activation by the alkyl substituents.

Synthesis Workflow
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Reactants

Guaiazulene Vilsmeier Reagent
(5-1sopropyl-3,8-dimethylazulene) (POCls + DMF)

Reaction
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Aqueous Work-up
(Hydrolysis of iminium salt intermediate)

Column Chromatography
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Caption: Vilsmeier-Haack synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde:
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Materials:

e Guaiazulene

e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF), anhydrous
e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

e Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with
a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon),
anhydrous DMF is cooled to 0 °C in an ice bath. Phosphorus oxychloride is added dropwise
to the cooled DMF with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during
which the Vilsmeier reagent forms as a pale-yellow solid.

¢ Reaction with Guaiazulene: A solution of guaiazulene in anhydrous DCM is added dropwise
to the freshly prepared Vilsmeier reagent at O °C. The reaction mixture is then allowed to
warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing
crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes
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the intermediate iminium salt and neutralizes the acidic medium. The mixture is stirred until
the effervescence ceases.

o Extraction: The aqueous layer is extracted three times with DCM. The combined organic
layers are washed with water and then with brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure to yield the crude product.

 Purification: The crude product is purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient as the eluent. The fractions containing the desired blue
product are collected and the solvent is evaporated to afford 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde as a blue crystalline solid.

Spectroscopic Characterization

The structural elucidation of 5-lsopropyl-3,8-dimethylazulene-1-carbaldehyde is
accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide detailed information about the molecular structure.

H NMR (400 MHz, CDCls):
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

10.28 S 1H -CHO

8.78 S 1H H-2

8.28 d,J=10.8 Hz 1H H-4

7.60 d,J=10.8 Hz 1H H-6

7.23 S 1H H-7

3.20 sept, J = 6.8 Hz 1H -CH(CH3)2

2.95 S 3H 8-CHs

2.80 S 3H 3-CHs

1.40 d, J=6.8Hz 6H -CH(CH3)2
13C NMR (100 MHz, CDCIs):
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Chemical Shift (6, ppm) Assighment
190.5 -CHO
152.1 C-8a
149.8 C-3a
146.2 C-5

141.0 C-7

139.5 C-1

138.2 C-4

136.8 C-6

134.5 C-2

128.1 C-8

120.5 C-3

38.5 -CH(CHs)2
29.8 8-CHs
24.5 -CH(CHs3)2
13.2 3-CHs

Note: Specific assignments are based on interpretation and may require 2D NMR techniques
for unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the
fragmentation pattern of the molecule.

o Electron lonization (EI-MS): The mass spectrum typically shows a prominent molecular ion
peak (M*) at m/z 226, corresponding to the molecular formula CieH1s0.[2] Common
fragmentation patterns include the loss of the aldehyde group (CHO, 29 Da) and cleavage of
the isopropyl group.[2]
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Infrared (IR) Spectroscopy

While specific experimental IR data is not readily available in the literature, the characteristic
absorption bands can be predicted based on the functional groups present in the molecule.

e C-H stretching (aromatic): ~3100-3000 cm~1
e C-H stretching (aliphatic): ~3000-2850 cm~1

e C=0 stretching (aldehyde): A strong, sharp band around 1680-1660 cm~1. The conjugation
with the azulene ring system shifts this band to a lower wavenumber compared to a non-

conjugated aldehyde.
e C=C stretching (aromatic): Multiple bands in the 1600-1450 cm~1 region.

¢ C-H bending (aldehyde): Two weak bands around 2850 and 2750 cm~* (Fermi resonance).

Biological Activities and Potential Applications

Derivatives of guaiazulene have been the subject of numerous studies to evaluate their
therapeutic potential. While research specifically on 5-Isopropyl-3,8-dimethylazulene-1-
carbaldehyde is less extensive, its role as a key intermediate and its inherent structural
features suggest potential bioactivities.

Antioxidant Activity

A study on 3-substituted guaiazulene derivatives reported that 3-formylguaiazulene possesses
antioxidant properties.[4] The antioxidant capacity was evaluated by its ability to scavenge the
stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4] The electron-rich azulene core is
believed to contribute to this activity by donating an electron or hydrogen atom to neutralize
free radicals.
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DPPH Radical Scavenging Assay
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Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory and Antiviral Potential

Guaiazulene and its derivatives have demonstrated significant anti-inflammatory and antiviral
activities.[5][6] While specific studies on the 1-carbaldehyde derivative are limited, it is plausible
that it may exhibit similar properties. The anti-inflammatory effects of azulenes are often
attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antiviral
activity has been noted against various viruses, and further investigation into the specific
effects of 3-formylguaiazulene is warranted.

Conclusion

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a valuable and versatile molecule with a
rich chemistry and promising biological potential. Its straightforward synthesis via the Vilsmeier-
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Haack reaction makes it readily accessible for further chemical modifications. The
comprehensive spectroscopic data provided in this guide serves as a crucial reference for its
unambiguous identification. While initial studies have indicated its antioxidant properties, a
more in-depth exploration of its anti-inflammatory, antiviral, and other potential therapeutic
activities is a promising avenue for future research. This technical guide provides a solid
foundation for scientists and researchers to unlock the full potential of this intriguing azulene
derivative in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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